molecular formula C14H13N3O2S B2549278 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-68-1

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Katalognummer: B2549278
CAS-Nummer: 946205-68-1
Molekulargewicht: 287.34
InChI-Schlüssel: BATLJEQXSZWSST-CCEZHUSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic small molecule featuring a benzothiazole core conjugated with a 3-methylisoxazole-5-carboxamide moiety. This structure places it within a class of compounds of significant interest in medicinal chemistry and drug discovery research. Compounds incorporating benzothiazole and isoxazole rings are known to exhibit a broad spectrum of potential biological activities. Structural analogues, particularly those with an (E) configuration around the imine bond, have been studied for their antimicrobial and anticancer properties. Research on similar molecules suggests potential mechanisms of action may include the inhibition of key enzymes like DNA gyrase or the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . Furthermore, the 3-ethyl substitution on the benzothiazole ring is a feature present in other pharmacologically active compounds, such as BRD4 inhibitors investigated for diseases like acute myeloid leukemia . The presence of both benzothiazole and isoxazole heterocycles makes this compound a valuable scaffold for investigating novel therapeutic targets and for structure-activity relationship (SAR) studies in various biochemical and pharmacological research applications. This product is intended for non-human research use only and is not approved for diagnostic, therapeutic, or veterinary applications.

Eigenschaften

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-3-17-10-6-4-5-7-12(10)20-14(17)15-13(18)11-8-9(2)16-19-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATLJEQXSZWSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethylbenzo[d]thiazol-2(3H)-one with 3-methylisoxazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, primarily due to the presence of the thiazole and isoxazole moieties, which are known for their pharmacological properties.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties against various bacterial strains. Studies reveal that compounds with similar structures often inhibit bacterial growth effectively.

Table 1: Antibacterial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound810E. coli
This compound89S. aureus
This compound88B. subtilis
This compound87S. epidermidis

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with mechanisms likely involving the inhibition of cell division through targeting specific enzymes crucial for folate synthesis.

Anticancer Activity

Emerging research indicates that (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide may also possess anticancer properties. Compounds containing benzothiazole derivatives have been studied for their potential as antimitotic agents.

Case Study:

In vitro studies on human breast cancer cell lines (MCF7) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF715Apoptosis induction
K56220Cell cycle arrest

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step synthetic routes that include the condensation of thiazole derivatives with isoxazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Key Structural Features:

  • Functional Groups: Ylidene, carboxamide
  • Synthetic Pathway: The synthesis often starts from commercially available thiazole derivatives, followed by reactions that introduce the isoxazole moiety.

Wirkmechanismus

The mechanism of action of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Table 1: Structural Comparison of Key Compounds
Compound Name / Key Features Core Structure Substituents/Functional Groups Biological Activity (if reported) Reference
Target Compound Benzothiazole + Isoxazole 3-Ethyl (Bz*), 3-Methyl (Isoxazole) Not explicitly reported -
STING Agonist () Benzothiazole + Oxazole 4-Ethyl, 2-Methyl (Oxazole); Carbamoyl Immunomodulatory (STING activation)
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophene)isoxazole-4-carboxamide () Isoxazole + Thiophene 5-Methyl (Thiophene), Diethylamino Not reported
Thiazole Derivatives () Thiazole + Hydrazide/Hydrazone Phenyl, Methyl Anticancer (HepG-2 IC50: 1.61–1.98 μg/mL)
Benzimidazole-Thiazole-Triazole Hybrids () Benzimidazole + Thiazole-Triazole Fluorophenyl, Bromophenyl, Methoxy Docking studies suggest enzyme binding
(E)-Ethyl-3-(2-methylbenzo[d]thiazol-5-yl)acrylate () Benzothiazole + Acrylate 2-Methyl (Bz), Ethyl acrylate Not reported

Abbreviations : Bz = Benzothiazole; IC50 = Half-maximal inhibitory concentration.

Key Observations:
  • Benzothiazole vs.
  • Substituent Effects : The 3-ethyl group on the benzothiazole may enhance lipophilicity compared to the 2-methyl substituent in ’s acrylate derivative .
  • Isoxazole vs. Oxazole : The isoxazole ring in the target compound differs from oxazole analogs () by an additional oxygen atom, which could influence electronic properties and hydrogen-bonding capacity .
Implications:

The target compound’s synthesis may benefit from optimized coupling strategies (as in ) to improve yields. The use of triethylamine as a catalyst (common in ) could also facilitate intermediate steps.

Physicochemical Properties

  • Solubility : Carboxamide groups (as in the target compound and ) improve aqueous solubility relative to ester or hydrazone derivatives () .

Biologische Aktivität

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C14H14N4O2SC_{14}H_{14}N_{4}O_{2}S with a molecular weight of 302.35 g/mol. The structure includes a benzo[d]thiazole moiety, an isoxazole ring, and a carboxamide functional group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various isoxazole derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study involving human promyelocytic leukemia cells (HL-60) revealed that it induced cytotoxic effects with an IC50 value of approximately 75 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by increased levels of p21^WAF-1 and decreased expression of Bcl-2 .

Compound Cell Line IC50 (µM) Mechanism
This compoundHL-6075Apoptosis induction, cell cycle arrest
Isoxazole Derivative AHL-6086Apoptosis
Isoxazole Derivative BHL-60755Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival pathways. The benzo[d]thiazole moiety likely plays a crucial role in binding to these targets, facilitating its therapeutic effects .

Case Studies

  • Cytotoxicity in Cancer Cells : A detailed study assessed the cytotoxic effects of various isoxazole derivatives, including our compound, on HL-60 cells. The results indicated that this compound not only reduced cell viability but also altered gene expression related to apoptosis and cell cycle regulation .
  • Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, the compound was tested against a panel of pathogens. Results highlighted its effectiveness against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. What synthetic methodologies are reported for structurally related benzo[d]thiazol-2(3H)-ylidene derivatives, and how can these inform the synthesis of the target compound?

  • Methodological Answer : A common approach involves condensation reactions between activated carbonyl groups (e.g., oxazole or isoxazole carboxamides) and substituted benzothiazole precursors. For example, in , a related compound was synthesized via regioselective coupling of an oxazole-5-carboxamide with a benzothiazole intermediate under mild heating (60–80°C), yielding 63% product after purification . Key steps include:
  • Use of DMSO as a solvent for NMR characterization to resolve stereochemical assignments (e.g., (E)-configuration confirmation via NOESY) .
  • Optimization of reaction time and temperature to avoid decomposition of labile intermediates.
    Parallel strategies from highlight the importance of protecting groups (e.g., tert-butyl carbamate) and coupling agents (e.g., HATU) for amide bond formation in analogous thiazole systems .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming regiochemistry and stereochemistry. For instance, in , the (E)-configuration of the imine bond was confirmed by distinct downfield shifts (~δ 8.5–9.0 ppm) for protons adjacent to the benzothiazole nitrogen .
  • HPLC : Essential for purity assessment. reports >98% purity for related compounds using reverse-phase C18 columns with acetonitrile/water gradients .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, as demonstrated in for thiazole derivatives .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize target-based assays informed by structural analogs. For example, describes a benzo[d]thiazol-derived compound (YM-01) that inhibits Hsp70 via binding to its nucleotide-binding domain. Similar screening protocols could include:
  • ATPase activity assays to evaluate interference with chaperone function .
  • Cellular thermal shift assays (CETSA) to confirm target engagement in vitro .
    Additionally, suggests cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations as a preliminary efficacy metric .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) that may obscure signals, as seen in for thiazole-hydrazone tautomerism .
  • X-ray Crystallography : Definitive proof of configuration, as applied in to confirm the regiochemistry of a benzothiazole-thiourea derivative .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict NMR chemical shifts and compare them with experimental data, addressing discrepancies in peak assignments .

Q. How can the compound’s mechanism of action be investigated using biophysical and computational tools?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) between the compound and putative targets (e.g., Hsp70 in ) .
  • Molecular Dynamics (MD) Simulations : Models protein-ligand interactions over time. For example, used docking studies (AutoDock Vina) to predict binding poses of thiazole derivatives in carbonic anhydrase active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers of interaction .

Q. What experimental designs are recommended for analyzing stability and degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (pH 2–12, UV light, 40–60°C) and monitor degradation via LC-MS. outlines protocols for detecting impurities (e.g., oxidation byproducts) using HPLC with photodiode array detection .
  • Metabolite Identification : Use hepatocyte incubations or microsomal assays (e.g., human liver S9 fractions) coupled with high-resolution LC-MS/MS to track phase I/II metabolites .
  • Accelerated Stability Testing : Store the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months, assessing potency loss via bioassays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.